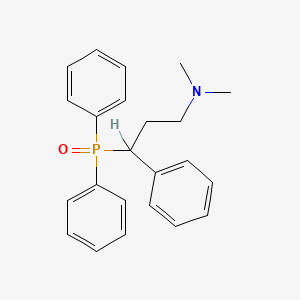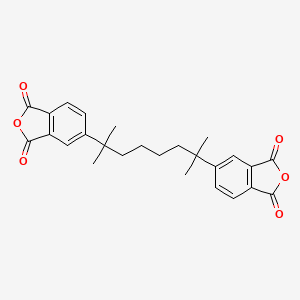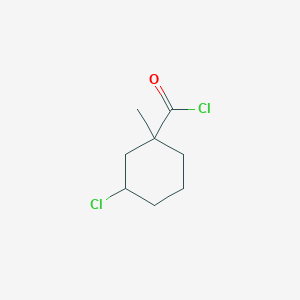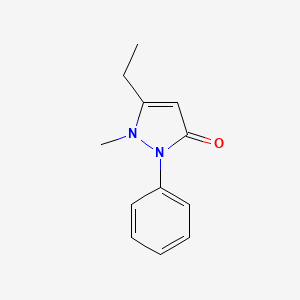
5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to a pyrazolone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions to form the desired pyrazolone derivative. The general reaction scheme is as follows:
Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid or base catalyst to form the intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted pyrazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This compound is studied for its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways: It can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar in structure but with a methyl group instead of an ethyl group.
3-methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazolone derivative with different substituents.
Uniqueness
5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
109249-29-8 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5-ethyl-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-3-10-9-12(15)14(13(10)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clé InChI |
ZJSBBTHUQDAHMB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N(N1C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


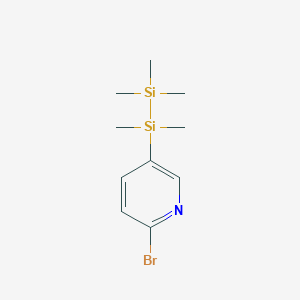

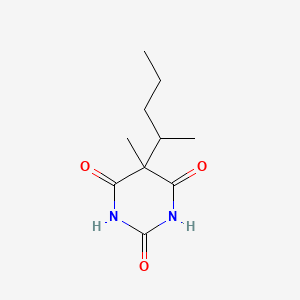
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)


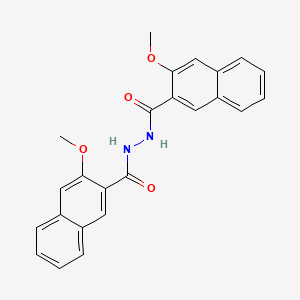
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

